molecular formula C21H30N2O3 B6909495 N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(oxolan-2-ylmethoxy)benzamide

N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(oxolan-2-ylmethoxy)benzamide

Cat. No.: B6909495
M. Wt: 358.5 g/mol
InChI Key: XZFJZYJQOCWVJG-UHFFFAOYSA-N
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Description

N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(oxolan-2-ylmethoxy)benzamide is a complex organic compound featuring a piperidine ring, a cyclopropylmethyl group, and an oxolan-2-ylmethoxy substituent attached to a benzamide core

Properties

IUPAC Name

N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(oxolan-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c24-21(22-18-9-11-23(12-10-18)14-16-3-4-16)17-5-7-19(8-6-17)26-15-20-2-1-13-25-20/h5-8,16,18,20H,1-4,9-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFJZYJQOCWVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3CCN(CC3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(oxolan-2-ylmethoxy)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Cyclopropylmethyl Group: This step often involves the alkylation of the piperidine nitrogen with cyclopropylmethyl bromide under basic conditions.

    Attachment of the Oxolan-2-ylmethoxy Group: This can be achieved by reacting the intermediate with oxirane (ethylene oxide) in the presence of a base to form the oxolan-2-ylmethoxy group.

    Formation of the Benzamide Core: The final step involves coupling the substituted piperidine with 4-hydroxybenzoyl chloride in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

    Substitution: The oxolan-2-ylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Amines derived from the benzamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological pathways due to the presence of the piperidine ring.

    Biological Studies: The compound can be used to study receptor-ligand interactions, given its complex structure and potential binding capabilities.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The exact mechanism of action of N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(oxolan-2-ylmethoxy)benzamide would depend on its specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors or ion channels, modulating their activity. The cyclopropylmethyl group may enhance binding affinity or selectivity, while the oxolan-2-ylmethoxy group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Lacks the cyclopropylmethyl and oxolan-2-ylmethoxy groups, potentially resulting in different biological activity.

    Cyclopropylmethylamine derivatives: Share the cyclopropylmethyl group but differ in other structural aspects.

    Oxolan-2-ylmethoxybenzamides: Similar in having the oxolan-2-ylmethoxy group but may lack the piperidine ring.

Uniqueness

N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(oxolan-2-ylmethoxy)benzamide is unique due to the combination of its structural features, which may confer specific biological activities not seen in simpler analogs. The presence of the cyclopropylmethyl group can enhance binding interactions, while the oxolan-2-ylmethoxy group may improve solubility and bioavailability.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

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